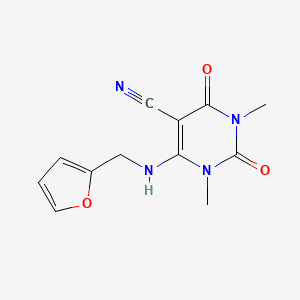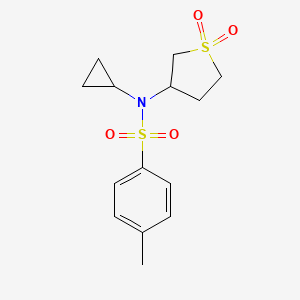
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research applications. This compound is a synthetic derivative of quinoline and piperidine, which are two important classes of organic compounds.
Mechanism of Action
The mechanism of action of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to interact with specific proteins or enzymes in biological systems, leading to changes in their function or activity. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of certain enzymes involved in the breakdown of toxic substances in the body, such as reactive oxygen species.
Advantages and Limitations for Lab Experiments
The advantages of using (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments include its high specificity and sensitivity for detecting specific proteins or enzymes in biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, its limitations include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the use of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in scientific research. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of this compound as a fluorescent probe for imaging biological systems, such as living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3-methylpiperidin-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging biological systems, such as living cells and tissues. It has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(7-fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-4-3-7-20(10-11)17(21)15-8-13-5-6-14(18)9-16(13)19-12(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBFONKDWMKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)


![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)


![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)